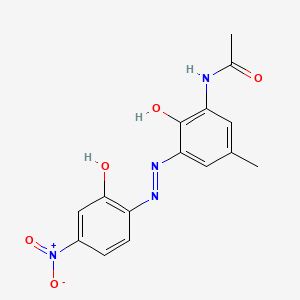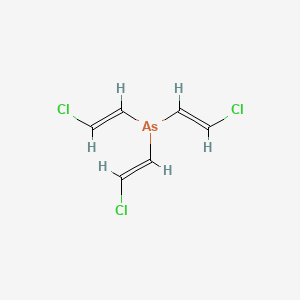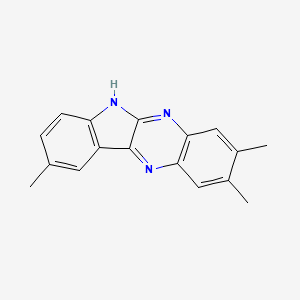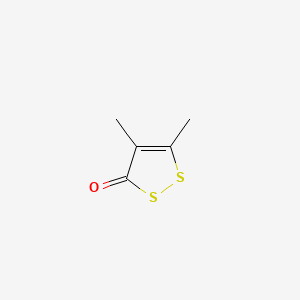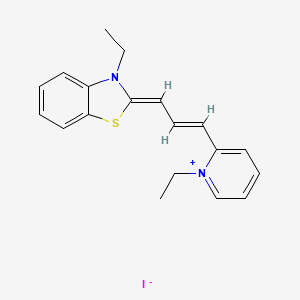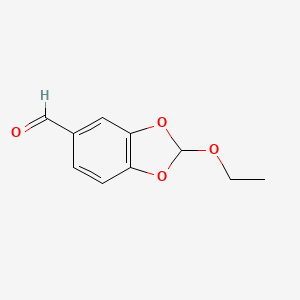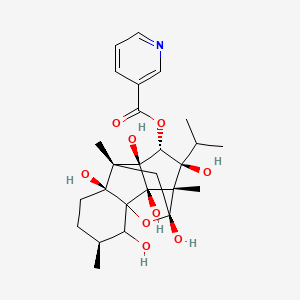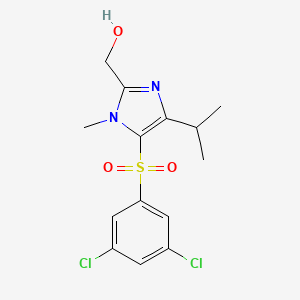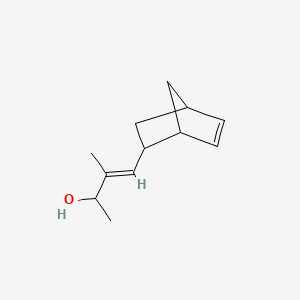
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bicyclo(221)hept-5-en-2-yl-3-methyl-3-buten-2-ol is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicycloheptene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by various functional group modifications to introduce the hydroxyl and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: Various substituents can be introduced at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The exact pathways involved can vary and are often the subject of detailed research studies.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound with different functional groups, used in organic synthesis.
Uniqueness
4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol is unique due to its specific combination of a bicyclic structure with hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
94265-95-9 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h3-5,9-13H,6-7H2,1-2H3/b8-5+ |
Clave InChI |
LUAIZEQJXRXHQC-VMPITWQZSA-N |
SMILES isomérico |
CC(/C(=C/C1CC2CC1C=C2)/C)O |
SMILES canónico |
CC(C(=CC1CC2CC1C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


